Cas no 81760-10-3 (1-Butanamine, 3-methyl-N-(2-methylpropyl)-)

1-Butanamine, 3-methyl-N-(2-methylpropyl)- structure
81760-10-3 structure
Product Name:1-Butanamine, 3-methyl-N-(2-methylpropyl)-
N.o CAS:81760-10-3
MF:C9H21N
MW:143.26974272728
CID:703162
PubChem ID:527115
Update Time:2025-08-05

1-Butanamine, 3-methyl-N-(2-methylpropyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Butanamine, 3-methyl-N-(2-methylpropyl)-
    • 3-methyl-N-(2-methylpropyl)butan-1-amine
    • AKOS000232326
    • 1-Butanamine, 3-methyl, N-(2-methylpropyl)
    • 81760-10-3
    • SCHEMBL7778093
    • GWMSJUSASQVTDR-UHFFFAOYSA-N
    • EN300-7086345
    • (3-methylbutyl)(2-methylpropyl)amine
    • DTXSID10335774
    • Inchi: 1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3
    • Chave InChI: GWMSJUSASQVTDR-UHFFFAOYSA-N
    • SMILES: N(CC(C)C)CCC(C)C

Propriedades Computadas

  • Massa Exacta: 143.167399674g/mol
  • Massa monoisotópica: 143.167399674g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 67.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 12Ų

1-Butanamine, 3-methyl-N-(2-methylpropyl)- Preçomais >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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